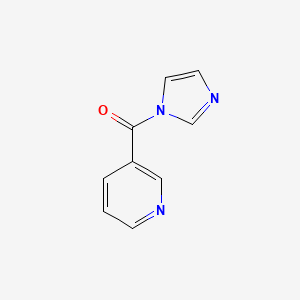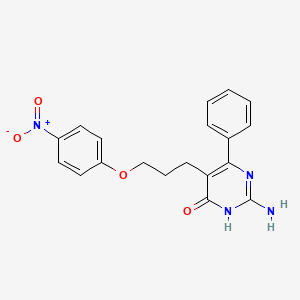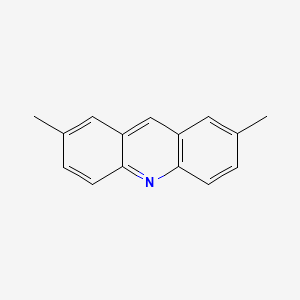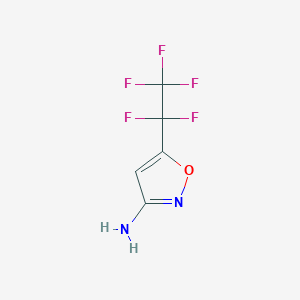
Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is a complex organic compound that features a quinoline moiety, a quinuclidine structure, and a phosphoramidate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and quinuclidine intermediates, followed by their coupling through a phosphoramidate linkage. Common reagents used in these reactions include phosphorus oxychloride, amines, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and quinuclidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine-functionalized products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its quinoline and quinuclidine components, which are known to interact with various biological targets.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could be a candidate for designing inhibitors or modulators of specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA or bind to enzyme active sites, while the quinuclidine structure can enhance binding affinity and specificity. The phosphoramidate group may participate in phosphorylation reactions, altering the activity of target proteins and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Quinuclidine derivatives: Compounds such as quinuclidine itself and its derivatives, which are used in medicinal chemistry for their biological activity.
Phosphoramidates: Compounds like tenofovir alafenamide, used as antiviral agents.
Uniqueness
Di(pentan-3-yl) ((1S)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is unique due to its combination of quinoline, quinuclidine, and phosphoramidate groups. This combination provides a versatile scaffold for developing new compounds with diverse biological and chemical properties.
Eigenschaften
Molekularformel |
C29H44N3O3P |
|---|---|
Molekulargewicht |
513.7 g/mol |
IUPAC-Name |
(1S)-N-di(pentan-3-yloxy)phosphoryl-1-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-quinolin-4-ylmethanamine |
InChI |
InChI=1S/C29H44N3O3P/c1-6-21-20-32-18-16-22(21)19-28(32)29(26-15-17-30-27-14-12-11-13-25(26)27)31-36(33,34-23(7-2)8-3)35-24(9-4)10-5/h6,11-15,17,21-24,28-29H,1,7-10,16,18-20H2,2-5H3,(H,31,33)/t21?,22?,28?,29-/m0/s1 |
InChI-Schlüssel |
NRRLUMCGTMSXAE-XFTQWKANSA-N |
Isomerische SMILES |
CCC(CC)OP(=O)(N[C@H](C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)OC(CC)CC |
Kanonische SMILES |
CCC(CC)OP(=O)(NC(C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)OC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)
![N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine](/img/structure/B12920306.png)
![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)

![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)


![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)


